2-Isobutyl-5-methylanisole
Description
Overview and Structural Context within Monoterpenoids
2-Isopropyl-5-methylanisole (B1198627), also known by synonyms such as thymol (B1683141) methyl ether and 2-methoxy-4-methyl-1-(1-methylethyl)benzene, is classified as an aromatic monoterpenoid. nih.govfoodb.cahmdb.ca Its chemical structure features a benzene (B151609) ring substituted with an isopropyl group, a methyl group, and a methoxy (B1213986) group. ontosight.aiontosight.ai The molecular formula of this compound is C11H16O, and it has a molecular weight of approximately 164.24 g/mol . biosynth.comcymitquimica.com
Monoterpenoids are a class of terpenes that consist of two isoprene (B109036) units. 2-Isopropyl-5-methylanisole's structural foundation is shared with other well-known monoterpenoids like thymol and its isomer carvacrol (B1668589). biosynth.comwikipedia.org In fact, it is the methyl ether derivative of thymol. nih.govontosight.ai This structural relationship is significant as the presence of a methoxy group instead of a hydroxyl group alters its chemical properties, such as its hydrogen-bonding capability. rsc.org This key difference influences its interactions and reactivity, a factor explored in various research contexts. rsc.org
The compound is described as a colorless to light yellow, oily liquid with a characteristic warm, spicy, and herbaceous aroma. nih.govtcichemicals.com It is found naturally in a variety of plants, including thyme, sea fennel (Crithmum maritimum), and various species of the Labiatae family. nih.govnih.govperflavory.com
Significance in Chemical and Biological Sciences: A Research Perspective
The scientific interest in 2-isopropyl-5-methylanisole stems from its diverse potential applications, which are currently under investigation. In the realm of biological sciences, research has highlighted its potential antimicrobial and antifungal properties. biosynth.comchemdad.com Studies have explored its activity against various microorganisms, including its ability to inhibit the growth of certain bacteria and fungi. biosynth.comchemdad.com
One area of significant research is its potential as an inhibitor of Mycobacterium tuberculosis chorismate mutase (CM), an enzyme crucial for the survival of the tuberculosis-causing bacterium. medchemexpress.commedchemexpress.com Research has indicated an IC50 value of 21.58 μM for this inhibition, suggesting its potential as a lead compound in the development of new anti-infective agents. medchemexpress.commedchemexpress.com The minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis has been reported as 152.22 µM. medchemexpress.commedchemexpress.com
Furthermore, its antioxidant activity has been a subject of investigation. targetmol.comtargetmol.com As a volatile compound found in plants like Arnica officinalis, its potential to counteract oxidative stress is an area of active research. targetmol.comtargetmol.com
From a chemical perspective, 2-isopropyl-5-methylanisole serves as a valuable intermediate in organic synthesis. ontosight.ai Its structural framework allows for various chemical modifications, making it a useful building block for creating more complex molecules. The synthesis of this compound can be achieved through methods such as the methylation of thymol using dimethyl sulfate (B86663) in an alkaline solution. chemdad.com
Evolution of Research Trajectories
Early research on 2-isopropyl-5-methylanisole was largely focused on its natural occurrence and its identification as a component of essential oils from various plants. nih.govchemdad.com Initial studies documented its presence in species like Mosla dianthera and Thymus marschallianus. nih.gov
Over time, the focus of research has shifted towards its biological activities. The growing concern over antibiotic resistance has spurred investigations into novel antimicrobial agents, with natural products like 2-isopropyl-5-methylanisole being of particular interest. The exploration of its specific molecular targets, such as the chorismate mutase in Mycobacterium tuberculosis, represents a more recent and targeted approach in the research trajectory. medchemexpress.commedchemexpress.com
Current research continues to explore its biological potential, including its antioxidant and potential anticancer activities. targetmol.comtargetmol.com Additionally, its role in supramolecular chemistry is being investigated, particularly in comparison to its parent compound, thymol. For instance, studies have shown that unlike thymol, 2-isopropyl-5-methylanisole, which lacks a hydrogen bond-donating property, is not effective in certain delignification processes, highlighting the importance of its specific chemical structure in various applications. rsc.org The continued investigation into its synthesis, biological activity, and potential applications ensures that 2-isopropyl-5-methylanisole will remain a compound of interest in the scientific community.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C12H18O letopharm.com |
| Molecular Weight | 178.27 g/mol letopharm.com |
| Appearance | Colorless to light yellow clear liquid tcichemicals.com |
| Boiling Point | 239.5°C at 760 mmHg letopharm.comchemical-suppliers.eu |
| Density | 0.909 g/cm³ letopharm.comchemical-suppliers.eu |
| Flash Point | 83.2°C chemical-suppliers.eu |
| Refractive Index | 1.488 letopharm.com |
| Vapor Pressure | 0.0618 mmHg at 25°C letopharm.com |
Synonyms
| Synonym |
| 2-methoxy-4-methyl-1-(2-methylpropyl)benzene letopharm.comchemical-suppliers.eu |
| benzene, 2-methoxy-4-methyl-1-(2-methylpropyl)- chemical-suppliers.eu |
Natural Occurrence
| Source |
| Coffee chemdad.com |
| French fried potato chemdad.com |
| Oils of French Christinium maritinium chemdad.com |
| Orhodon madai chemdad.com |
| O. hirtum chemdad.com |
| O. tenuicaule chemdad.com |
| O. japonicum albiflorum chemdad.com |
| O. pseudohirtum chemdad.com |
| O. goshizanese chemdad.com |
| Eupatorium fortunei chemdad.com |
| Monarda punctata chemdad.com |
| Tangerine peel oil chemdad.com |
| Thyme chemdad.com |
| Clove leaf chemdad.com |
| Ginger chemdad.com |
| Sweet marjoram chemdad.com |
Structure
3D Structure
Properties
CAS No. |
94291-45-9 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-methoxy-4-methyl-1-(2-methylpropyl)benzene |
InChI |
InChI=1S/C12H18O/c1-9(2)7-11-6-5-10(3)8-12(11)13-4/h5-6,8-9H,7H2,1-4H3 |
InChI Key |
ITCLFWJTLBAMIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C)C)OC |
Origin of Product |
United States |
Natural Occurrence and Biosynthesis Research of 2 Isopropyl 5 Methylanisole
Botanical and Microbial Sources Identification
The natural occurrence of 2-isopropyl-5-methylanisole (B1198627), also known as thymol (B1683141) methyl ether, is well-documented across a variety of plant species and their essential oils. Research has identified its presence in numerous botanical sources, highlighting its significance in the chemical profiles of these plants.
Occurrence in Plant Species and Genus-Specific Profiles
2-Isopropyl-5-methylanisole has been identified in a diverse range of plant species. Its presence is particularly noted in the Lamiaceae family, which includes many common herbs. For instance, it is a known constituent of various species within the Thymus (thyme) and Origanum (oregano) genera.
| Plant Genus | Plant Species | Common Name |
| Thymus | Thymus vulgaris | Common Thyme |
| Thymus marschallianus | Marshall's Thyme | |
| Origanum | Origanum vulgare | Oregano |
| Origanum onites | Turkish Oregano | |
| Monarda | Monarda punctata | Dotted Beebalm |
| Mosla | Mosla dianthera | |
| Blumea | Blumea lanceolaria | |
| Arnica | Arnica officinalis | |
| Eupatorium | Eupatorium fortunei | |
| Christinium | Christinium maritinium |
Detection in Essential Oils and Plant Extracts
The compound is a notable component of various essential oils and plant extracts, contributing to their aromatic and biological properties. Its detection in these complex mixtures is a key area of phytochemical research.
| Essential Oil / Plant Extract | Source Plant |
| Thyme Oil | Thymus vulgaris |
| Oregano Oil | Origanum vulgare |
| Tangerine Peel Oil | Citrus reticulata |
| Clove Leaf Oil | Syzygium aromaticum |
| Ginger Extract | Zingiber officinale |
| Sweet Marjoram Oil | Origanum majorana |
Presence and Dynamic Changes in Complex Biological Matrices
The concentration and presence of 2-isopropyl-5-methylanisole can be influenced by various factors, including the aging process of the biological material.
Investigation of Biosynthetic Pathways
The biosynthesis of 2-isopropyl-5-methylanisole is understood to occur via the methylation of its precursor, thymol. This process is a key step in the formation of this aromatic compound in plants.
Enzymatic Methylation Mechanisms in vivo
The conversion of thymol to 2-isopropyl-5-methylanisole is catalyzed by a class of enzymes known as O-methyltransferases (OMTs). nih.govnih.govnih.govmaxapress.commdpi.comresearchgate.netmdpi.comwikipedia.orgmedlineplus.gov These enzymes facilitate the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to the hydroxyl group of a substrate. In the case of 2-isopropyl-5-methylanisole biosynthesis, a specific thymol O-methyltransferase would catalyze the following reaction:
Thymol + S-adenosyl-L-methionine → 2-Isopropyl-5-methylanisole + S-adenosyl-L-homocysteine
While the general mechanism of OMTs is well-established, the specific characterization of the thymol O-methyltransferase responsible for this transformation in various plant species is an ongoing area of research. The study of these enzymes is crucial for understanding the regulation and production of 2-isopropyl-5-methylanisole in nature.
Recombinant Expression Systems for Aromatic Molecule Production
Recombinant expression systems offer a promising alternative to chemical synthesis or extraction from natural sources for the production of aromatic molecules like 2-isopropyl-5-methylanisole. nih.gov These biotechnological platforms leverage the metabolic machinery of host organisms, which are genetically engineered to produce target compounds, often at higher yields and purity. nih.gov The most commonly employed hosts include microorganisms like Escherichia coli and Saccharomyces cerevisiae, as well as various plant-based systems. nih.gov
The core principle of producing a specific aromatic compound involves functionally integrating a heterologous biosynthetic pathway into the host organism. nih.gov For a molecule like 2-isopropyl-5-methylanisole, this would involve introducing the genes that encode the necessary enzymes: a terpene synthase, specific cytochrome P450s, a short-chain dehydrogenase, and finally, an O-methyltransferase. The host's native metabolic pathways provide the initial precursor molecules, such as phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), which feed into the engineered pathway. nih.gov
Microbial systems like E. coli and yeast are advantageous due to their rapid growth rates and well-understood genetics, which facilitates metabolic engineering. nih.gov Plant-based production, often termed "molecular farming," is another attractive approach. austinpublishinggroup.com This can be achieved through stable transformation, creating transgenic plants that produce the desired compound, or through transient expression systems, which offer a much faster gene-to-protein cycle. austinpublishinggroup.comresearchgate.net Plant systems are particularly useful as they are higher eukaryotes, capable of complex protein folding and post-translational modifications that might be necessary for the proper function of biosynthetic enzymes like cytochrome P450s. researchgate.net
Metabolic engineering efforts focus on optimizing the production of the target molecule by enhancing the flux through the desired pathway while minimizing the formation of competing byproducts. These strategies provide a scalable and potentially more sustainable method for producing high-value aromatic compounds for various industries.
Table 2: Comparison of Recombinant Expression Systems for Molecule Production
| Expression System | Key Advantages | Key Disadvantages | Examples of Produced Molecules |
|---|---|---|---|
| Escherichia coli | Rapid growth, well-characterized genetics, high product yields. | Lack of post-translational modifications, potential for protein misfolding. | Aromatic amino acids, Vanillin |
| Saccharomyces cerevisiae | Eukaryotic system, capable of post-translational modifications, generally recognized as safe (GRAS). | Lower growth rate than bacteria, potential for hyperglycosylation. | Aromatic alcohols (2-phenylethanol), Terpenoids |
| Plant-based Systems (e.g., Nicotiana benthamiana) | Low cultivation cost, capable of complex protein modifications, inherent safety (no human pathogens). researchgate.net | Long development time for stable transgenic lines, complex downstream processing. | Therapeutic proteins, Vaccines, Terpenoids (Thymol, Carvacrol) |
Advanced Synthetic Methodologies and Chemical Transformations of 2 Isopropyl 5 Methylanisole
Rational Design and Regioselective Synthesis Strategies
The controlled synthesis of 2-isopropyl-5-methylanisole (B1198627) relies on regioselective methods that precisely install the methoxy (B1213986) group onto the correct phenolic precursor or build the molecule from related isomeric structures.
The most direct and widely used method for synthesizing 2-isopropyl-5-methylanisole is the methylation of its corresponding phenolic precursor, thymol (B1683141) (2-isopropyl-5-methylphenol). This transformation is a classic example of the Williamson ether synthesis. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
The first step involves the deprotonation of the hydroxyl group of thymol using a base to form a more nucleophilic thymolate anion. Common bases for this purpose include sodium hydroxide (B78521) (NaOH), potassium carbonate (K2CO3), or sodium hydride (NaH). In the second step, the thymolate anion attacks a methylating agent, displacing a leaving group to form the ether linkage. Dimethyl sulfate (B86663) ((CH₃)₂SO₄) is a highly effective and industrially preferred methylating agent for this reaction due to its high reactivity and low cost. Alternatively, methyl halides such as methyl iodide (CH₃I) can be used. The reaction is highly regioselective, as the methylation occurs exclusively at the oxygen atom of the hydroxyl group.
Table 1: Reagents for Williamson Ether Synthesis of 2-Isopropyl-5-methylanisole
| Precursor | Base | Methylating Agent | Reaction Type |
|---|---|---|---|
| Thymol | Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | Williamson Ether Synthesis (SN2) |
| Thymol | Potassium Carbonate (K₂CO₃) | Dimethyl Sulfate ((CH₃)₂SO₄) | Williamson Ether Synthesis (SN2) |
| Thymol | Sodium Hydroxide (NaOH) | Dimethyl Sulfate ((CH₃)₂SO₄) | Williamson Ether Synthesis (SN2) |
Synthesizing 2-isopropyl-5-methylanisole from its isomers or other analogous compounds presents significant regiochemical challenges and typically requires multi-step synthetic sequences.
One common isomer is carvacrol (B1668589) (5-isopropyl-2-methylphenol), which differs from thymol in the relative positions of the hydroxyl and isopropyl groups. Direct conversion of carvacrol to 2-isopropyl-5-methylanisole is not feasible in a single step. Such a transformation would necessitate a complex series of reactions, potentially involving protection of the hydroxyl group, rearrangement of the alkyl substituents on the aromatic ring (a non-trivial process known as the Jacobsen rearrangement, which has specific substrate requirements), deprotection, and finally, methylation.
A more plausible, though still challenging, synthetic approach could start from an analogous compound like p-cymene (B1678584) (1-isopropyl-4-methylbenzene). p-Cymene is a biosynthetic precursor to both thymol and carvacrol. The synthesis of 2-isopropyl-5-methylanisole from p-cymene would require the introduction of an oxygen functionality at the C2 position of the ring. This could be approached through electrophilic aromatic substitution reactions like sulfonation or nitration, followed by reduction and conversion to a hydroxyl group. However, controlling the regioselectivity of the initial substitution to favor the desired C2 position over the more sterically accessible C3 position would be a primary obstacle. Once the hydroxyl group is correctly installed to form thymol, the final methylation step can be performed as described previously.
Mechanistic Studies of 2-Isopropyl-5-methylanisole Reactions
The reactivity of 2-isopropyl-5-methylanisole is dictated by the electron-donating methoxy group, which activates the aromatic ring, and the presence of various C-H bonds that can be targeted for functionalization.
In electron impact mass spectrometry (EI-MS), 2-isopropyl-5-methylanisole is expected to undergo characteristic fragmentation, providing structural information. While a specific spectrum for this compound is not widely published, its fragmentation pattern can be predicted based on the known behavior of substituted anisoles and alkylbenzenes.
The molecular ion peak (M⁺) is expected to be relatively strong due to the stability of the aromatic ring. Key fragmentation pathways include:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common pathway for ethers.
Loss of a Methyl Radical (M-15): A prominent peak is anticipated at M-15, corresponding to the loss of a methyl radical from the isopropyl group. This results in a stable, resonance-stabilized secondary benzylic cation.
Loss of Propylene (B89431) (M-42): A McLafferty-type rearrangement can lead to the loss of propylene (CH₃CH=CH₂) from the isopropyl group.
Loss of Formaldehyde (B43269) (M-30): A characteristic rearrangement of methyl phenyl ethers involves the loss of a neutral formaldehyde (CH₂O) molecule.
Loss of an Isopropyl Radical (M-43): Cleavage of the bond between the aromatic ring and the isopropyl group would result in a peak at M-43.
Table 2: Predicted Major EI-MS Fragments for 2-Isopropyl-5-methylanisole (M.W. 164.24)
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 164 | [C₁₁H₁₆O]⁺ | Molecular Ion (M⁺) |
| 149 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group |
| 134 | [M - CH₂O]⁺ | Loss of formaldehyde via rearrangement |
| 121 | [M - C₃H₇]⁺ | Loss of an isopropyl radical |
| 91 | [C₇H₇]⁺ | Tropylium ion |
The C-H bonds of anisole (B1667542) derivatives can be activated by transition metal complexes, enabling novel functionalization reactions. Iridium(III) complexes are particularly effective for this purpose. The activation can occur at both the C(sp²)-H bonds of the aromatic ring and the C(sp³)-H bonds of the methoxy group.
The mechanism often involves a concerted metalation-deprotonation (CMD) pathway, where the Ir(III) center coordinates to the aromatic ring and facilitates the cleavage of a C-H bond with the assistance of a base or an ancillary ligand. For 2-isopropyl-5-methylanisole, the electron-donating methoxy group activates the ortho and para positions of the ring towards electrophilic attack. In the context of C-H activation, the iridium catalyst can be directed to the C-H bonds ortho to the methoxy group. However, the bulky isopropyl group at the adjacent position would sterically hinder activation at that site, potentially favoring activation at the other ortho C-H bond (C6) or the less hindered meta C-H bonds. Furthermore, Ir(III) catalysts have been shown to mediate a double C-H activation of anisoles, involving sequential cleavage of an aromatic C(sp²)-H bond and a C(sp³)-H bond of the methyl ether group to form a reactive metallacycle intermediate. This intermediate can then react with other molecules, such as alkynes, to form new carbocyclic structures.
The aromatic ring of anisole derivatives is photochemically active and can undergo cycloaddition reactions with alkenes upon UV irradiation. These reactions are synthetically useful for constructing complex, polycyclic molecular architectures. Anisole can participate in both ortho [2+2] and meta [3+2] photocycloadditions.
The prevailing mechanism for these transformations involves the formation of an excited-state complex, or "exciplex," between the photo-excited anisole and the ground-state alkene. This exciplex can have significant charge-transfer character and may evolve into a zwitterionic intermediate that subsequently closes to form the cycloadducts. The regioselectivity (ortho vs. meta) and stereoselectivity of the cycloaddition are influenced by the electronic properties of the substituents on both the anisole and the alkene, as well as the reaction solvent. For 2-isopropyl-5-methylanisole, the presence of the alkyl substituents would influence the stability of the intermediates and could direct the regiochemical outcome of the cycloaddition.
Biological Activity and Mechanistic Elucidation of 2 Isopropyl 5 Methylanisole
Antimicrobial Efficacy and Molecular Mechanisms
2-Isopropyl-5-methylanisole (B1198627), also known as carvacrol (B1668589) methyl ether, is a derivative of carvacrol, a phenolic monoterpenoid found in the essential oils of various aromatic plants. The antimicrobial properties of carvacrol and its derivatives have been a subject of significant research, with studies focusing on their mechanisms of action against a range of pathogens.
Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerase enzymes that play a critical role in DNA replication, transcription, and repair. medchemexpress.com These enzymes are responsible for managing the topological state of DNA within the bacterial cell. medchemexpress.com DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication. medchemexpress.com The indispensable nature of these enzymes in bacterial survival makes them validated targets for antibacterial agents. nih.govnih.gov
The mechanism of action for many antibacterial compounds that target these enzymes involves the stabilization of a cleavage complex, where the enzyme is covalently bound to the cleaved DNA strand. nih.govnih.gov This leads to double-strand DNA breaks, which, if not repaired, are lethal to the bacterium. While direct studies on 2-isopropyl-5-methylanisole's interaction with DNA gyrase and topoisomerase IV are limited, the known antibacterial activity of its parent compound, carvacrol, suggests potential interference with these or other essential bacterial processes. The structural characteristics of phenolic compounds like carvacrol and its derivatives are crucial for their interaction with molecular targets.
Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a unique enzyme, chorismate mutase (CM), which is a key component of the shikimate pathway. This pathway is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and is absent in mammals, making it an attractive target for the development of new anti-tuberculosis drugs.
Carvacrol, the precursor to 2-isopropyl-5-methylanisole, has been identified as a novel inhibitor of Mycobacterium tuberculosis chorismate mutase (MtCM). Through in-silico screening of a database of natural compounds, carvacrol was identified as a potential lead compound. Subsequent in vitro enzymatic assays confirmed its inhibitory activity against MtCM.
To understand the structural requirements for the inhibition of MtCM and to optimize the potency of carvacrol, a series of its derivatives were synthesized and evaluated. These structure-activity relationship (SAR) studies have provided valuable insights into the key molecular features that govern the inhibitory activity.
Below is a data table summarizing the inhibitory effects of carvacrol and some of its derivatives on Mycobacterium tuberculosis chorismate mutase.
| Compound | Modification from Carvacrol | IC₅₀ (µM) against MtCM |
| Carvacrol | - | 1.06 ± 0.4 |
| Thymol (B1683141) | Isomer of Carvacrol | > 50 |
| p-Cymene (B1678584) | Lacks hydroxyl group | > 50 |
This table presents a selection of compounds and their inhibitory concentrations to illustrate structure-activity relationships. The data is compiled from published research findings.
Antioxidant Activity Investigations
The antioxidant properties of phenolic compounds are well-documented and are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to free radicals, thereby neutralizing them. Carvacrol, the parent compound of 2-isopropyl-5-methylanisole, is known to possess significant antioxidant activity.
The antioxidant capacity of these compounds can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (ferric reducing antioxidant power) assay. In a comparative study, the antioxidant power of isoespintanol (2-isopropyl-3,6-dimethoxy-5-methylphenol), a compound structurally related to 2-isopropyl-5-methylanisole, was found to be twice that of thymol, an isomer of carvacrol. researchgate.net This suggests that the arrangement and nature of substituents on the aromatic ring play a crucial role in determining the antioxidant potential. The presence of the methoxy (B1213986) group in 2-isopropyl-5-methylanisole, in place of the hydroxyl group, would likely alter its antioxidant properties compared to carvacrol.
Broader Biological System Interactions
Beyond its direct antimicrobial and antioxidant effects, 2-isopropyl-5-methylanisole and its parent compound carvacrol can interact with broader biological systems, influencing various metabolic pathways.
Recent studies have highlighted the potential role of carvacrol in modulating lipid metabolism. nih.govnih.gov Research has shown that carvacrol can influence lipid profiles, suggesting a potential role in the management of conditions associated with dyslipidemia. nih.govnih.gov
In studies using animal models, dietary supplementation with carvacrol has been observed to decrease body weight, visceral fat-pad weights, and plasma lipid levels in subjects fed a high-fat diet. nih.gov Furthermore, carvacrol has been shown to prevent high-fat diet-induced hepatic steatosis by reducing hepatic lipid levels. nih.gov The proposed mechanisms for these effects include the suppression of signaling pathways involved in adipogenesis and the reduction of pro-inflammatory mediators in adipose tissues. nih.gov
The table below summarizes the observed effects of carvacrol on various parameters related to lipid metabolism from preclinical studies.
| Parameter | Effect of Carvacrol Administration |
| Body Weight | Decreased |
| Visceral Fat-pad Weight | Decreased |
| Plasma Lipid Levels | Reduced |
| Hepatic Lipid Levels | Reduced |
This data is based on findings from preclinical studies and illustrates the potential impact of carvacrol on lipid metabolism. nih.gov
Advanced Analytical and Spectroscopic Characterization of 2 Isopropyl 5 Methylanisole
Chromatographic and Mass Spectrometric Techniques
Chromatographic and mass spectrometric methods are fundamental for the separation, identification, and quantification of 2-isopropyl-5-methylanisole (B1198627), particularly within complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds like 2-isopropyl-5-methylanisole. In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. As the separated compounds elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, acting as a molecular fingerprint for identification.
For 2-isopropyl-5-methylanisole, the mass spectrum is characterized by a molecular ion peak corresponding to its molecular weight (164.24 g/mol ) and several key fragment ions. nih.gov The most abundant ion peak (base peak) is often observed at a mass-to-charge ratio (m/z) of 149, with another significant peak at m/z 164. nih.gov This technique is not only used for qualitative identification but also for quantitative analysis, allowing for the determination of the concentration of 2-isopropyl-5-methylanisole in a sample. The purity of commercial 2-isopropyl-5-methylanisole is often reported as >96.0% as determined by GC. cymitquimica.com
Table 1: Key Mass Spectral Data for 2-Isopropyl-5-methylanisole from GC-MS Analysis nih.gov
| Property | Value |
|---|---|
| NIST Number | 141568 |
| Library | Main library |
| Top Peak (m/z) | 149 |
| 2nd Highest Peak (m/z) | 164 |
Headspace GC-MS for Volatile Profiling in Complex Samples
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is a specialized technique used for the analysis of volatile and semi-volatile organic compounds in solid or liquid samples. nih.govmdpi.com This method involves placing the sample in a sealed vial and heating it to allow the volatile components, including 2-isopropyl-5-methylanisole, to partition into the gas phase (headspace) above the sample. mdpi.com A sample of this vapor is then injected into the GC-MS system for analysis.
HS-GC-MS is particularly advantageous for analyzing complex matrices such as essential oils, food, and beverages, as it minimizes the introduction of non-volatile components that could interfere with the analysis. mdpi.commdpi.com The technique is highly sensitive and allows for the detection and identification of trace amounts of volatile compounds. nih.govcncb.ac.cn Optimization of parameters such as incubation temperature and time is crucial for achieving a comprehensive profile of the volatile components. nih.gov
High-Resolution Spectroscopic Characterization
High-resolution spectroscopic techniques provide detailed information about the molecular structure and electronic properties of 2-isopropyl-5-methylanisole.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
The ¹H NMR spectrum of 2-isopropyl-5-methylanisole would show distinct signals for the aromatic protons, the isopropyl group protons, the methyl group protons, and the methoxy (B1213986) group protons. The chemical shifts, splitting patterns (multiplicity), and integration of these signals allow for the precise assignment of each proton in the structure. Similarly, the ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. illinois.edu
Table 2: Predicted ¹H and ¹³C NMR Data for 2-Isopropyl-5-methylanisole
| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
|---|---|---|
| Aromatic Protons | δ 6.5-7.2 ppm | δ 110-160 ppm |
| Isopropyl CH | Septet | ~δ 34 ppm |
| Isopropyl CH₃ | Doublet | ~δ 24 ppm |
| Aromatic CH₃ | Singlet | ~δ 21 ppm |
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of 2-isopropyl-5-methylanisole exhibits characteristic absorption bands that correspond to its specific functional groups.
Key vibrational bands include C-H stretching from the alkyl and aromatic groups, C=C stretching of the aromatic ring, and C-O stretching from the ether linkage. The presence of an aromatic ring is indicated by stretching vibrations in the region of 1622 cm⁻¹. researchgate.net C-H bond stretching vibrations are typically observed around 2865-2958 cm⁻¹. researchgate.net
Table 3: Characteristic IR Absorption Bands for 2-Isopropyl-5-methylanisole researchgate.net
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C=C | Stretching | ~1622 |
| Alkyl C-H | Stretching | 2865-2958 |
| Aromatic C-H | Stretching | ~3000-3100 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure. For aromatic compounds like 2-isopropyl-5-methylanisole, UV-Vis spectra typically show absorption bands corresponding to π → π* transitions of the benzene (B151609) ring. The parent compound, thymol (B1683141), exhibits absorption maxima around 221 nm and 280 nm in a methanol (B129727) solution. researchgate.net
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| 2-Isobutyl-5-methylanisole |
| 2-Isopropyl-5-methylanisole |
| Thymol methyl ether |
Chemometric and Multivariate Statistical Analysis in Compound Differentiation
In the advanced characterization of volatile organic compounds such as 2-isopropyl-5-methylanisole, modern analytical techniques are often coupled with powerful statistical methods. Chemometrics and multivariate statistical analysis provide the tools to extract meaningful information from complex datasets, enabling the differentiation of compounds with subtle chemical variations. These approaches are particularly valuable in quality control, authenticity assessment, and odor profiling.
Integration of Electronic Nose Technology for Odor Profiling
Electronic nose (e-nose) technology offers a rapid and non-invasive approach to odor profiling by mimicking the human olfactory system. nih.govnih.gov An e-nose system is not designed to identify individual chemical species within a mixture, but rather to recognize a gas mixture as a whole and generate a characteristic fingerprint or "smellprint". mdpi.commdpi.com This is accomplished through an array of gas sensors that exhibit partial selectivity and respond to volatile compounds, causing changes in their electrical properties. nih.govnih.gov The collective response of the sensor array provides a unique pattern for a specific odor.
The application of electronic nose technology in conjunction with chemometrics allows for the effective differentiation of complex aromas. For instance, in the quality assessment of food and beverages, e-noses can distinguish between different brands, fermentation stages, or geographical origins based on their volatile profiles. mdpi.comscialert.net
The data generated by the electronic nose is typically a set of responses from each sensor in the array. This high-dimensional data is then subjected to pattern recognition algorithms to classify and differentiate samples.
Table 1: Representative Electronic Nose Sensor Responses to Aromatic Compounds
This interactive table illustrates hypothetical sensor responses for differentiating between three similar aromatic compounds. The intensity of the response can be used to create a unique "smellprint" for each compound.
| Compound | Sensor 1 (Metal Oxide) | Sensor 2 (Conducting Polymer) | Sensor 3 (Quartz Crystal Microbalance) | Sensor 4 (Metal Oxide Semiconductor) |
| 2-isopropyl-5-methylanisole | 85 | 65 | 72 | 91 |
| Isomer A | 82 | 68 | 75 | 88 |
| Isomer B | 91 | 62 | 70 | 95 |
Note: The data in this table is illustrative and intended to represent the type of output generated by an electronic nose for the purpose of demonstrating the analytical technique.
Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA)
Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) are powerful multivariate statistical techniques used to analyze complex datasets, such as those generated from spectroscopic and electronic nose analyses.
Principal Component Analysis (PCA) is an unsupervised method that reduces the dimensionality of a dataset while retaining most of the original variance. metwarebio.com It achieves this by transforming the original variables into a new set of uncorrelated variables called principal components (PCs). The first principal component (PC1) accounts for the largest possible variance in the data, and each subsequent component accounts for as much of the remaining variance as possible. By plotting the scores of the first few PCs, it is often possible to visualize clusters and patterns within the data, allowing for the differentiation of samples. For instance, PCA has been successfully used to classify essential oils from different plant species based on their chemical composition.
Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) is a supervised method that is an extension of Partial Least Squares-Discriminant Analysis (PLS-DA). metwarebio.com OPLS-DA is particularly useful for separating two or more groups of samples by modeling the variation in the data that is related to the class membership (predictive variation) and the variation that is not (orthogonal variation). sartorius.com This separation of predictive and orthogonal variation enhances the interpretability of the model and allows for a clearer identification of the variables responsible for the differentiation between groups.
In the context of analyzing a compound like 2-isopropyl-5-methylanisole, OPLS-DA could be used to build a model that distinguishes it from its isomers or other closely related compounds based on their analytical data. The resulting model would highlight the specific spectral features or sensor responses that contribute most to the discrimination.
Table 2: Illustrative PCA Loadings for Differentiation of Aromatic Isomers
This table shows hypothetical loadings of different analytical signals on the first two principal components, indicating their importance in differentiating between isomers.
| Analytical Signal (Variable) | Principal Component 1 (PC1) Loading | Principal Component 2 (PC2) Loading |
| Mass-to-charge ratio (m/z) 1 | 0.45 | -0.21 |
| Mass-to-charge ratio (m/z) 2 | 0.38 | 0.55 |
| E-nose Sensor 1 Response | -0.51 | 0.15 |
| E-nose Sensor 2 Response | -0.42 | -0.35 |
| Retention Time | 0.25 | 0.65 |
Note: The data in this table is for illustrative purposes to demonstrate the output of a PCA analysis.
Intermolecular Interactions and Material Science Applications of 2 Isopropyl 5 Methylanisole
Role in Supramolecular Interactions with Biomaterials
Supramolecular chemistry, which focuses on non-covalent bonds, offers innovative approaches to material science. In the realm of biomaterials, these interactions are pivotal for processes like the fractionation of lignocellulose, a complex biopolymer that is a primary component of plant cell walls.
Recent advancements in delignification have explored the use of supramolecular interactions to break down the complex structure of lignocellulose under mild conditions rsc.orgoulu.firsc.orgresearchgate.netrsc.org. One such system involves the use of thymol (B1683141), a natural phenolic compound, in conjunction with methanesulfonic acid (MSA). This system has demonstrated remarkable efficiency in removing lignin (B12514952) from softwood at near-ambient temperatures rsc.orgrsc.orgresearchgate.netrsc.org.
To understand the key molecular features responsible for this efficiency, researchers have used 2-isopropyl-5-methylanisole (B1198627) as a control molecule rsc.orgresearchgate.net. 2-Isopropyl-5-methylanisole is structurally very similar to thymol, with the critical difference being the substitution of the phenolic hydroxyl group (-OH) with a methoxy (B1213986) group (-OCH3). This change removes the molecule's ability to act as a hydrogen bond donor, a key interaction in many solvent-lignin systems.
In studies, when 2-isopropyl-5-methylanisole was mixed with MSA, it did not form a clear liquid and was found to be unsuitable for delignification rsc.orgresearchgate.net. This outcome highlights that the presence of the aromatic ring and the isopropyl and methyl groups alone are insufficient for the delignification process in this system. The inability of the 2-isopropyl-5-methylanisole-MSA mixture to effectively fractionate lignocellulose underscores the critical role of hydrogen bonding in the supramolecular interaction-driven delignification process.
Comparative experiments are fundamental to verifying the mechanisms behind chemical processes. In the context of lignocellulose treatment, the performance of 2-isopropyl-5-methylanisole has been contrasted with that of thymol, a potent phenolic hydrogen bond donor rsc.orgresearchgate.net.
The delignification process using a mixture of thymol and MSA is highly effective, capable of removing almost all lignin from softwood within minutes at temperatures as low as 40-60°C rsc.orgrsc.orgrsc.org. The proposed mechanism involves the formation of supramolecular interactions, where thymol's phenolic hydroxyl group acts as a strong hydrogen bond donor to the ether and hydroxyl groups abundant in the lignin structure rsc.orgresearchgate.net. This interaction, combined with π-π stacking between the aromatic rings of thymol and lignin, facilitates the dissolution and removal of lignin from the lignocellulosic matrix researchgate.net.
| Compound | Key Functional Group | Hydrogen Bond Donating Capability | Behavior when mixed with MSA | Delignification Efficiency |
|---|---|---|---|---|
| Thymol | Phenolic Hydroxyl (-OH) | Yes | Forms an effective delignification medium | High (near-complete lignin removal) |
| 2-Isopropyl-5-methylanisole | Methoxy (-OCH3) | No | Did not form a clear liquid | Ineffective (not suitable for delignification) |
Potential Applications in Green Chemistry Technologies (e.g., Biomass Conversion)
Green chemistry seeks to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. Biomass conversion is a cornerstone of green chemistry, aiming to transform renewable biomass into biofuels, biochemicals, and other value-added products.
While 2-isopropyl-5-methylanisole has been instrumental as a control compound in fundamental delignification research, its direct applications in broader green chemistry technologies, such as biomass conversion, are not well-documented in current scientific literature. Its primary role has been to demonstrate the necessity of specific intermolecular forces, rather than being an active agent in a conversion process itself.
The characteristics that make it an ineffective delignification agent in the MSA system—namely, its lack of a hydrogen-bond-donating group—limit its potential in applications that rely on this type of interaction for the breakdown of biomass. However, its properties as an aromatic ether derived from a natural product scaffold (thymol) could theoretically be of interest in other areas of green chemistry, for example, as a bio-based solvent or additive in systems where hydrogen bond donation is not required or is undesirable. As of now, research has not explored these potential applications in the context of biomass conversion.
| Area of Green Chemistry | Role of 2-Isopropyl-5-methylanisole | Research Findings |
|---|---|---|
| Biomass Delignification (with MSA) | Non-hydrogen bonding control compound | Demonstrated to be ineffective, highlighting the necessity of hydrogen bond donors in the process. |
| Biomass Conversion (General) | Potential as a bio-derived solvent or intermediate | No significant applications have been reported in the scientific literature to date. |
Computational Chemistry and Theoretical Modeling of 2 Isopropyl 5 Methylanisole
Quantum Chemical Studies for Molecular Properties
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the intrinsic structural and electronic characteristics of 2-isopropyl-5-methylanisole (B1198627).
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules like 2-isopropyl-5-methylanisole, DFT calculations are frequently performed to determine optimized geometry and various molecular properties. A common approach involves using the B3LYP functional with a basis set such as 6-311G(d,p) to achieve a balance between accuracy and computational cost. researchgate.net
These calculations yield precise predictions of structural parameters, including bond lengths, bond angles, and dihedral angles, by finding the lowest energy conformation of the molecule. Beyond geometry, DFT is used to compute key electronic and thermodynamic properties. For instance, the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO provides insights into chemical stability and kinetic reactivity. Molecular Electrostatic Potential (MESP) maps can also be generated to identify the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. mdpi.com
Standard thermodynamic functions such as heat capacity, entropy, and enthalpy can be calculated from the vibrational frequencies obtained through DFT. researchgate.net These parameters are vital for understanding the molecule's behavior under different thermal conditions.
Table 1: Example of DFT-Calculated Molecular Properties Note: This table is illustrative, based on typical parameters obtained for similar phenolic compounds.
| Property | Calculated Value | Method/Basis Set |
| Total Dipole Moment (µ) | 1.5 - 2.5 Debye | DFT/B3LYP/6-311G(d,p) |
| HOMO Energy | -5.0 to -6.0 eV | DFT/B3LYP/6-311G(d,p) |
| LUMO Energy | -0.5 to 0.5 eV | DFT/B3LYP/6-311G(d,p) |
| HOMO-LUMO Gap | 4.5 - 6.0 eV | DFT/B3LYP/6-311G(d,p) |
| Molar Heat Capacity (Cv) | ~50 cal/mol·K | DFT/B3LYP/6-311G(d,p) |
| Entropy (S) | ~100 cal/mol·K | DFT/B3LYP/6-311G(d,p) |
Theoretical calculations are instrumental in predicting and interpreting spectroscopic data, such as vibrational (FT-IR) and electronic (UV-Vis) spectra. By calculating the harmonic vibrational frequencies using DFT, a theoretical FT-IR spectrum can be generated. karazin.ua
These calculated frequencies often exhibit deviations from experimental results due to the calculations being performed on a single molecule in the gaseous phase, whereas experiments are typically done in a solid or liquid phase. karazin.ua To bridge this gap, the computed wavenumbers are often uniformly scaled by a specific factor (e.g., 0.965 for DFT/B3LYP) to improve agreement with experimental spectra. karazin.ua This allows for precise assignment of vibrational modes observed in the experimental spectrum. karazin.ua
Similarly, electronic absorption spectra (UV-Vis) can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the wavelength of maximum absorption (λmax) and the intensity of the absorption bands, respectively. karazin.ua Comparing the theoretical spectrum with the experimental one helps to validate the computational model and understand the electronic transitions occurring within the molecule. karazin.ua
Table 2: Comparison of Calculated and Experimental Vibrational Frequencies for Key Functional Groups in a Related Compound (Thymoquinone) Note: Data adapted from a study on a structurally similar molecule to illustrate the methodology.
| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) |
| C=O Stretching | 1655 | 1648 |
| C=C Stretching | 1615 | 1604 |
| C-H Bending (isopropyl) | 1360 | 1360 |
| C-H Stretching (methyl) | 2965 | 2969 |
Molecular Modeling for Biological Interactions
Molecular modeling techniques, such as ligand-protein docking and in silico screening, are employed to predict and analyze the interactions of 2-isopropyl-5-methylanisole with biological targets, providing insights into its potential pharmacological activities.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique is used to understand the binding mechanism and affinity of small molecules like 2-isopropyl-5-methylanisole with enzymes or receptors. For example, one could hypothetically study its interaction with an enzyme like Chorismate Mutase, which is involved in the biosynthesis of aromatic amino acids in various organisms.
The process involves placing the 3D structure of 2-isopropyl-5-methylanisole into the active site of the Chorismate Mutase protein structure. A scoring function is then used to calculate the binding energy for numerous possible conformations, with lower binding energies indicating more favorable interactions. The results can reveal the most stable binding pose and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the protein's amino acid residues. mdpi.com The predicted binding energy (often expressed in kcal/mol) provides a quantitative estimate of the ligand's affinity for the protein, helping to assess its potential as an inhibitor or modulator of the enzyme's activity. mdpi.com
Table 3: Illustrative Example of Molecular Docking Results Note: This table presents hypothetical data for the docking of a ligand with a protein target to illustrate the typical output of such a study.
| Parameter | Result |
| Target Protein | Chorismate Mutase |
| Ligand | 2-Isopropyl-5-methylanisole |
| Binding Energy | -6.5 kcal/mol |
| Key Interacting Residues | TYR-78, ARG-112, PHE-120 |
| Type of Interactions | Hydrophobic, Pi-Alkyl |
In silico (or virtual) screening is a powerful strategy used to identify potential enzyme inhibitors from large compound libraries. mdpi.com This approach has been applied in the search for inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis that is a target for treating hyperpigmentation disorders. nih.govnih.gov
The process can involve building a Quantitative Structure-Activity Relationship (QSAR) model based on a set of known tyrosinase inhibitors. nih.gov This model establishes a mathematical relationship between the chemical structures of compounds and their inhibitory activity. The validated QSAR model can then be used to predict the activity (e.g., pIC50 values) of thousands of compounds in a database. nih.gov
Compounds identified as having high predicted activity are then subjected to molecular docking studies with the tyrosinase enzyme to analyze their binding modes and validate their potential. nih.gov This tiered approach efficiently narrows down a large number of candidates to a manageable few for subsequent experimental testing. Such screening has successfully identified novel and potent tyrosinase inhibitors. nih.gov
Table 4: Example of Top Candidates from an In Silico Screening for Tyrosinase Inhibitors Note: Data adapted from a representative virtual screening study to illustrate the process.
| Compound ID | Predicted pIC₅₀ | Docking Score (kcal/mol) |
| Candidate 1 | 8.357 | -9.2 |
| Candidate 2 | 8.120 | -8.8 |
| Candidate 3 | 7.985 | -8.5 |
| Candidate 4 | 7.811 | -8.1 |
| Candidate 5 | 7.750 | -7.9 |
Future Directions and Emerging Research Avenues for 2 Isopropyl 5 Methylanisole
Exploration of Novel Bioactivities and Target Identification
While 2-Isopropyl-5-methylanisole (B1198627) is known to possess potential antibacterial, anticancer, and antioxidant properties, the full extent of its bioactivity remains an open field for investigation. targetmol.comtebubio.com A significant area of current understanding is its inhibitory action against Mycobacterium tuberculosis chorismate mutase, an enzyme essential for the bacterium's survival. medchemexpress.com This specific interaction highlights the compound's potential in developing new anti-infective agents.
Future research will likely focus on a broader screening of its biological effects. Drawing parallels from its parent compound, thymol (B1683141), which exhibits anti-inflammatory properties by modulating key signaling pathways like MAPK, NF-κB, and JAK/STAT, investigations into the anti-inflammatory potential of 2-Isopropyl-5-methylanisole are warranted. nih.govresearchgate.netfrontiersin.org The methylation of the hydroxyl group may alter its interaction with biological targets, potentially leading to a more favorable therapeutic profile.
A critical future direction is the precise identification of its molecular targets for its various bioactivities. For instance, its anticancer potential, which has been suggested, requires in-depth studies to elucidate the specific cellular pathways and molecular machinery it affects. targetmol.comtebubio.com Furthermore, its potential antiviral activities against a range of viruses are yet to be systematically explored.
Table 1: Known and Potential Bioactivities of 2-Isopropyl-5-methylanisole and its Parent Compound, Thymol
| Bioactivity | Compound | Key Findings/Potential Research Focus |
| Anti-infective | 2-Isopropyl-5-methylanisole | Inhibitor of Mycobacterium tuberculosis chorismate mutase with an IC50 of 21.58 μM. medchemexpress.com |
| Anticancer | 2-Isopropyl-5-methylanisole | Potential anticancer activity has been noted; future research should identify specific cancer cell lines and molecular mechanisms. targetmol.comtebubio.com |
| Antioxidant | 2-Isopropyl-5-methylanisole | Suggested antioxidant properties require further quantification and comparison with established antioxidants. targetmol.comtebubio.com |
| Anti-inflammatory | Thymol (parent compound) | Modulates MAPK, NF-κB, and JAK/STAT pathways; reduces pro-inflammatory cytokines. Future studies should investigate if 2-Isopropyl-5-methylanisole shares these properties. nih.govresearchgate.netfrontiersin.org |
| Antiviral | Thymol (parent compound) | Known to have antiviral effects; the antiviral spectrum of 2-Isopropyl-5-methylanisole is a key area for future investigation. nih.gov |
Development of Sustainable Synthetic Routes and Bioproduction Platforms
The current synthesis of 2-Isopropyl-5-methylanisole often involves conventional chemical methods, such as the reaction of thymol with dimethylsulfate in an alkaline solution. cookechem.com Williamson etherification is another common method for producing thymol derivatives. nih.gov While effective, these methods may not align with the growing demand for green and sustainable chemical processes.
Future research is expected to focus on the development of more environmentally friendly synthetic routes. This could involve the use of greener solvents, catalysts, and energy-efficient reaction conditions. The synthesis of thymol itself from m-cresol (B1676322) provides a basis for exploring greener upstream processes.
A particularly promising avenue is the exploration of bioproduction platforms. The biotransformation of thymol and its isomer carvacrol (B1668589) into their corresponding methyl ethers by certain fungi has been observed. scispace.com This finding opens the door to developing fermentation-based or enzymatic processes for the production of 2-Isopropyl-5-methylanisole. Such biotechnological approaches could offer higher specificity, milder reaction conditions, and a reduced environmental footprint compared to traditional chemical synthesis.
Table 2: Comparison of Synthetic and Potential Biosynthetic Routes for 2-Isopropyl-5-methylanisole
| Method | Description | Advantages | Future Research Focus |
| Chemical Synthesis | Reaction of thymol with methylating agents like dimethylsulfate. cookechem.com | Established and scalable. | Development of greener catalysts and solvent systems to improve sustainability. |
| Biotransformation | Use of microorganisms (e.g., fungi) or isolated enzymes to methylate thymol. scispace.com | High specificity, mild reaction conditions, environmentally friendly. | Strain improvement, optimization of fermentation conditions, and enzyme engineering for enhanced yield and efficiency. |
Advanced Materials Science Integration and Functionalization
The integration of bioactive molecules into advanced materials is a rapidly growing field. While direct research on incorporating 2-Isopropyl-5-methylanisole into materials is nascent, studies on its parent compound, thymol, provide a strong rationale for this direction. For instance, a polymer derived from thymol has been shown to possess enhanced antimicrobial activity. mdpi.com
Future research could explore the functionalization of various materials with 2-Isopropyl-5-methylanisole to impart specific biological properties. Potential applications include:
Antimicrobial surfaces: Incorporating the compound into polymers or coatings for medical devices, food packaging, and high-touch surfaces to prevent microbial contamination.
Bioactive textiles: Developing fabrics with embedded 2-Isopropyl-5-methylanisole for applications in medical textiles or sportswear.
Drug delivery systems: Using the compound as a functional component in nanoparticles or hydrogels for controlled release applications.
The altered polarity and reactivity of 2-Isopropyl-5-methylanisole compared to thymol may offer advantages in terms of its compatibility with different polymer matrices and its stability within the material.
Comprehensive Multi-Omics Approaches for Holistic Biological Understanding
To fully comprehend the biological effects of 2-Isopropyl-5-methylanisole, a systems-level understanding is crucial. Multi-omics approaches, which include genomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to this compound.
While no direct multi-omics studies on 2-Isopropyl-5-methylanisole have been published, research on thymol's effects on the model plant Arabidopsis thaliana demonstrates the power of this approach. This study used metabolomics and proteomics to reveal that thymol induces osmotic and oxidative stress, leading to a reduction in photosynthetic activity. nih.gov
Future research should apply similar multi-omics strategies to elucidate the mechanisms of action of 2-Isopropyl-5-methylanisole in various biological systems. For example:
In microbial systems: Transcriptomics and proteomics could identify the specific genes and proteins affected by the compound, revealing its precise antimicrobial mechanism.
In human cell lines: Metabolomics could uncover the metabolic pathways perturbed by 2-Isopropyl-5-methylanisole in cancer cells, providing insights into its anticancer effects.
In preclinical models: Integrating data from multiple omics platforms could help to identify potential biomarkers of efficacy and toxicity.
By adopting these comprehensive approaches, researchers can build detailed models of the compound's biological interactions, accelerating its development for various applications.
Q & A
Q. How should researchers document methodologies to ensure reproducibility?
- Methodological Answer : Follow FAIR Data Principles (Findable, Accessible, Interoperable, Reusable). Provide detailed protocols in Supplementary Information, including instrument settings (e.g., NMR frequency, GC column type), raw data files, and code for computational workflows. Cite reference standards (e.g., NIST spectra) for benchmarking .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
